
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is a complex organic compound that belongs to the class of substituted benzenamines. This compound is characterized by the presence of a benzenamine core substituted with a 4-ethyl-1-piperazinyl group, a methyl group at the 2-position, and a nitro group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzenamine followed by the introduction of the 4-ethyl-1-piperazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids for nitration and suitable solvents for the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzenamine core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzenamine core.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-(4-ethyl-1-piperazinyl)-: Lacks the nitro and methyl groups.
Benzenamine, 2-methyl-6-nitro-: Lacks the 4-ethyl-1-piperazinyl group.
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-: Lacks the nitro group.
Uniqueness
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H20N4O2 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-(4-ethylpiperazin-1-yl)-2-methyl-6-nitroaniline |
InChI |
InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)11-8-10(2)13(14)12(9-11)17(18)19/h8-9H,3-7,14H2,1-2H3 |
Clave InChI |
INFDPYBGLBLKRL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=CC(=C(C(=C2)C)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


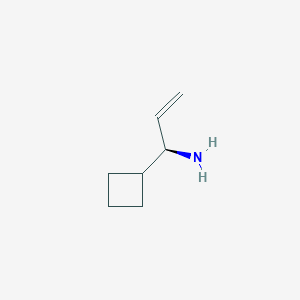
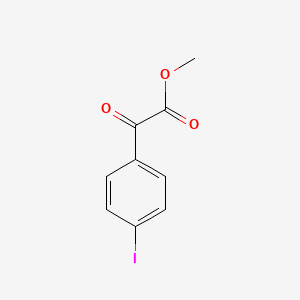
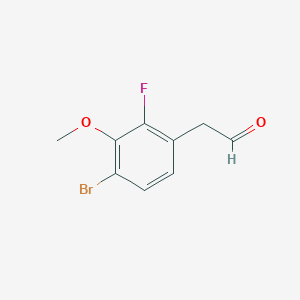
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
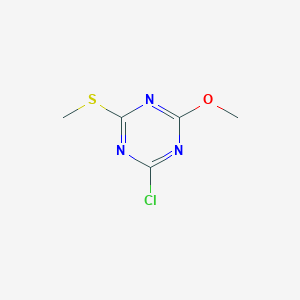
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
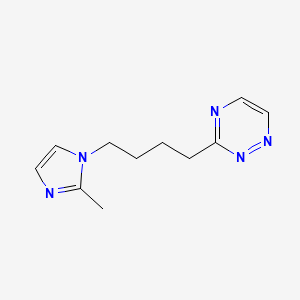

![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
![3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
